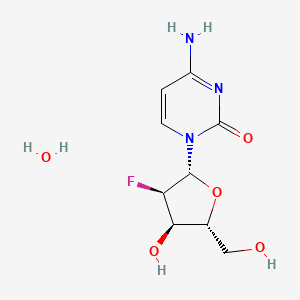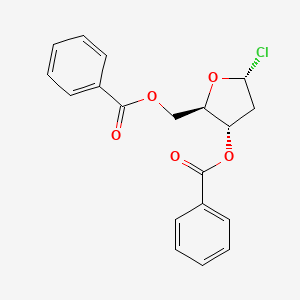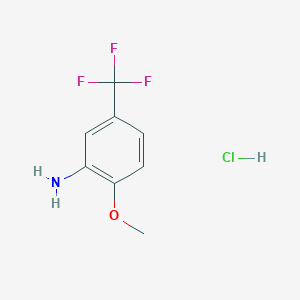
2'-Deoxy-2'-fluorocytidine Hydrate
Descripción general
Descripción
2’-Deoxy-2’-fluorocytidine hydrate, also known as gemcitabine hydrochloride, is a nucleoside analog. It has a CAS Number of 1820580-34-4 and a molecular weight of 263.23 . It is a solid substance that is stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluorocytidine hydrate is C9H14FN3O5 . The IUPAC name is 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one .Physical And Chemical Properties Analysis
2’-Deoxy-2’-fluorocytidine hydrate is a solid substance . It is stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Antiviral Applications
2'-Deoxy-2'-fluorocytidine (FdC) has been identified as a potent inhibitor of the hepatitis C virus (HCV) RNA replicon in cell culture. It demonstrates effectiveness against the NS5B polymerase of HCV, making it a valuable target for antiviral therapy (Stuyver et al., 2004). Furthermore, FdC and its derivatives have been evaluated for their anti-HCV activity in vitro, showing potential for treating HCV infections (Shi et al., 2005).
Crystal Structure Analysis
The crystal structures of 2'-deoxy-2'-fluorocytidine have been studied to understand its molecular conformation and potential interactions. These studies provide insights into the structural attributes of the compound, which are crucial for its biological activity and potential therapeutic applications (Marck et al., 1982).
Cellular Metabolism and Effects
Research has shown that 2'-deoxy-2'-fluorocytidine can inhibit the growth of human lymphoblastic cell lines in culture. This effect is related to its metabolism within the cells, where it is phosphorylated to the triphosphate level and incorporated into DNA (Brox et al., 1974).
Role in DNA Radiosensitization
Studies on gemcitabine, a derivative of 2'-deoxy-2'-fluorocytidine, have indicated its role as a radiosensitizer in tumor radiation therapy. The fluorination at specific molecular sites influences electron attachment and subsequent dissociation pathways, suggesting a potential role in enhancing DNA strand breakage during radiation therapy (Kopyra et al., 2014).
Synthesis for Clinical Applications
The synthesis of 2'-deoxy-2'-fluorocytidine derivatives has been optimized for clinical applications, particularly for the treatment of HCV. These efforts include developing efficient and scalable synthetic routes, crucial for supporting clinical development and potential therapeutic use (Wang et al., 2009).
Oligonucleotide Probes
2'-deoxy-2'-fluorocytidine has been used in the synthesis of oligonucleotide probes for regiospecific cleavage of RNA by RNase H. This application is significant in molecular biology and genetic research for manipulating and studying RNA molecules (Schmidt et al., 1992).
Mecanismo De Acción
Target of Action
The primary target of 2’-Deoxy-2’-fluorocytidine Hydrate is the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) . RdRp plays a crucial role in the replication of these viruses, making it an attractive target for antiviral drugs .
Mode of Action
2’-Deoxy-2’-fluorocytidine Hydrate acts as a nucleoside analog . It is metabolized in the body to its active form, the 5’-triphosphate, which is a competitive inhibitor of RdRp . This compound acts as a nonobligate chain terminator during viral RNA replication .
Biochemical Pathways
The metabolism of 2’-Deoxy-2’-fluorocytidine Hydrate involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This formation requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Result of Action
The result of 2’-Deoxy-2’-fluorocytidine Hydrate’s action is the potent inhibition of HCV and CCHFV replication . It has been shown to have 200 times the potency of ribavirin and 17 times the potency of T-705 (favipiravir), another compound with reported anti-CCHFV activity .
Action Environment
The action, efficacy, and stability of 2’-Deoxy-2’-fluorocytidine Hydrate could potentially be influenced by various environmental factors, including the presence of other antiviral drugs. For instance, it has been shown to act synergistically with T-705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .
Safety and Hazards
The safety information for 2’-Deoxy-2’-fluorocytidine hydrate includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYKYENKWWNPHG-IAIGYFSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluorocytidine Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)


![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)




![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)